molecular formula C10H10Cl2N4 B12487157 N-(2,3-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

N-(2,3-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B12487157
M. Wt: 257.12 g/mol
InChI Key: OUHQADATICETGR-UHFFFAOYSA-N
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Description

N-(2,3-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to a triazole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with 3-methyl-1H-1,2,4-triazol-5-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and improved product purity. The use of continuous flow reactors also enhances the safety and efficiency of the production process by minimizing the risk of hazardous reactions and reducing the consumption of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent like DMF or DMSO.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the triazole ring or the benzyl group.

    Substitution: Substituted derivatives with various functional groups attached to the triazole ring or the benzyl group.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to cell death. As an anticancer agent, it may induce apoptosis by activating specific signaling pathways and disrupting the function of key proteins involved in cell survival and proliferation.

Comparison with Similar Compounds

N-(2,3-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its triazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the triazole ring enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H10Cl2N4

Molecular Weight

257.12 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H10Cl2N4/c1-6-14-10(16-15-6)13-5-7-3-2-4-8(11)9(7)12/h2-4H,5H2,1H3,(H2,13,14,15,16)

InChI Key

OUHQADATICETGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NCC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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